molecular formula C21H17BrF2N2O3 B6483890 (2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327185-39-6

(2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B6483890
CAS No.: 1327185-39-6
M. Wt: 463.3 g/mol
InChI Key: NEMXIXBIQVCTTK-UHFFFAOYSA-N
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Description

This compound is a chromene-derived molecule featuring a bromine substituent at position 6, an imino group linked to a 3,4-difluorophenyl moiety at position 2, and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran methyl) group.

Properties

IUPAC Name

6-bromo-2-(3,4-difluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrF2N2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-14-4-5-17(23)18(24)10-14/h3-6,8-10,15H,1-2,7,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMXIXBIQVCTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure R1 (Position 6) R2 (Position 2) R3 (Carboxamide) Molecular Formula Molecular Weight (g/mol) Hypothesized Activity
Target Compound Chromene Br 3,4-difluorophenylimino oxolan-2-ylmethyl C₂₂H₁₈BrF₂N₂O₃ 491.3 Kinase inhibition (inferred)
400878-30-0 (Chromene analog) Chromene H 3-methoxyphenylimino 2-methoxyphenyl C₂₄H₂₀N₂O₄ 400.4 Unspecified (structural study)
GSK 2141795 (pan-AKT inhibitor) Furan Cl 3,4-difluorophenylmethyl aminoethyl C₁₈H₁₆Cl₂F₂N₄O₂ 429.25 pan-AKT inhibition
Key Observations:

Core Structure: The chromene core in the target compound and 400878-30-0 differs from the furan backbone in GSK 2141792.

Halogen Substituents : The bromine at position 6 in the target compound increases steric bulk and electronegativity relative to hydrogen in 400878-30-0. This may enhance binding affinity or alter metabolic stability .

Aromatic Moieties: The 3,4-difluorophenylimino group in the target compound contrasts with the 3-methoxyphenylimino group in 400878-30-0. Fluorination typically improves lipophilicity and bioavailability, while methoxy groups may reduce reactivity .

Carboxamide Substituents : The oxolan-2-ylmethyl group in the target compound likely enhances solubility compared to the methoxyphenyl group in 400878-30-0, favoring pharmacokinetic properties.

Electronic and Steric Effects

  • Bromine vs. Hydrogen : Bromine’s electron-withdrawing nature may polarize the chromene ring, affecting electronic distribution and interaction with hydrophobic binding pockets.
  • Fluorine vs.
  • Oxolan-2-ylmethyl vs. Aromatic Groups : The tetrahydrofuran-derived substituent balances lipophilicity and solubility, a critical factor in drug design .

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